
Physical and chemical properties of 11-
Deoxymogroside V

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 11-Deoxymogroside V

Cat. No.: B2669200 Get Quote

An In-depth Technical Guide to 11-
Deoxymogroside V
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 11-Deoxymogroside V, a cucurbitane-type triterpene glycoside found as a minor

component in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.

[1] While its close analog, Mogroside V, is well-known for its intense sweetness and biological

activities, 11-Deoxymogroside V is an emerging compound of interest for pharmacological

investigation. This document details its known characteristics, outlines experimental protocols

for its isolation and characterization, and discusses its potential biological activities based on

current research on related mogrosides.

Physical and Chemical Properties
11-Deoxymogroside V is a complex glycoside with a tetracyclic triterpenoid aglycone core.[1]

Its structure is similar to the highly sweet Mogroside V, differing by the absence of a hydroxyl

group at the C-11 position. This structural modification influences its physicochemical

properties. Key identifying information and properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 11-Deoxymogroside V
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Property Value Source(s)

CAS Number 1707161-17-8 [2][3]

Molecular Formula C₆₀H₁₀₂O₂₈ [3]

Molecular Weight 1271.4 g/mol

Appearance
Inferred to be a white to off-

white solid

Solubility
Soluble in Methanol, Water,

and DMSO

Storage 2-8°C

Spectroscopic Data for Structural Elucidation
The definitive structure of 11-Deoxymogroside V was elucidated using extensive Nuclear

Magnetic Resonance (NMR) and mass spectrometry (MS) techniques. While a fully assigned

public dataset is not readily available, its spectral characteristics can be reliably predicted

based on analyses of closely related mogrosides.

Table 2: Predicted Spectroscopic Data for 11-Deoxymogroside V
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Technique Predicted Features

¹H-NMR

- Multiple signals in the upfield region (δ 0.8-2.5

ppm) for the triterpenoid core's methyl,

methylene, and methine protons. - Anomeric

proton signals for the glycosidic linkages

between δ 4.5-5.5 ppm. - Absence of a

downfield proton signal (~4.0-4.5 ppm) that

would correspond to H-11 if a hydroxyl group

were present.

¹³C-NMR

- Numerous signals in the aliphatic region (δ 15-

90 ppm) for the triterpenoid skeleton. - Signals

for the olefinic carbons (C5-C6) around δ 120-

145 ppm. - Anomeric carbon signals for the

sugar moieties between δ 95-105 ppm. - A

significant upfield shift for the C-11 signal to a

methylene carbon region (~20-40 ppm),

compared to the ~60-70 ppm shift expected for

a hydroxyl-bearing carbon.

Mass Spectrometry (MS)

- Electrospray ionization (ESI) in negative ion

mode would show a prominent [M-H]⁻ ion. -

Fragmentation is expected to show sequential

loss of glucose units (162 Da) from the

glycosidic chains.

Infrared (IR) Spectroscopy

- A broad absorption band at 3300-3500 cm⁻¹

due to O-H stretching of multiple hydroxyl

groups. - C-H stretching vibrations below 3000

cm⁻¹. - C-O stretching vibrations in the 1000-

1200 cm⁻¹ region.

Experimental Protocols
The isolation and structural characterization of 11-Deoxymogroside V require a multi-step

approach involving extraction, purification, and spectroscopic analysis.
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Isolating 11-Deoxymogroside V from Siraitia grosvenorii follows a general workflow

established for mogrosides. The process is designed to separate the target compound from

more abundant analogs like Mogroside V.

Protocol: Isolation and Purification Workflow

Extraction:

Macerate powdered, dried S. grosvenorii fruit with 70% aqueous ethanol at room

temperature for 24 hours.

Filter or centrifuge the mixture to separate the liquid extract. Repeat the extraction process

on the solid residue two more times to ensure complete extraction.

Combine the filtrates and concentrate them under reduced pressure using a rotary

evaporator (temperature ≤ 60°C) to yield a crude extract.

Initial Purification: Macroporous Resin Chromatography:

Load the crude extract onto a macroporous resin column (e.g., HZ 806).

Wash the column with deionized water to remove highly polar impurities like sugars and

salts.

Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol (e.g., 20%,

40%, 60%, 80%).

Collect and monitor fractions via Thin Layer Chromatography (TLC) or High-Performance

Liquid Chromatography (HPLC). Pool the fractions containing the desired mogrosides.

Intermediate Purification: Affinity or Silica Gel Chromatography:

For further enrichment, techniques like boronic acid-functionalized silica gel

chromatography can be employed, which separates compounds based on their diol

groups.

This method has been shown to increase the purity of Mogroside V from 35.67% to

76.34%.
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Final Purification: Semi-Preparative HPLC:

The final and most critical step is purification using a semi-preparative HPLC system with

a C18 column.

A typical mobile phase consists of a gradient of acetonitrile and water.

Collect fractions and analyze for purity and identity using analytical HPLC and MS.

Pool the pure fractions and lyophilize to obtain a dry powder of 11-Deoxymogroside V.
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Workflow for the isolation and purification of 11-Deoxymogroside V.
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Protocol: NMR Sample Preparation and Data Acquisition

Sample Preparation: Dissolve 5-10 mg of purified 11-Deoxymogroside V in ~0.5 mL of

deuterated pyridine (C₅D₅N) or deuterated methanol (CD₃OD). Pyridine-d₅ is often preferred

for resolving the overlapping signals of sugar moieties. Transfer the solution to a 5 mm NMR

tube.

Instrumentation: Use a high-field NMR spectrometer (≥500 MHz is recommended).

1D NMR Spectra Acquisition:

¹H NMR: Acquire with a spectral width of 12-16 ppm and a relaxation delay of 1-2

seconds.

¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of 200-250 ppm and

a relaxation delay of 2 seconds.

2D NMR Spectra Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra to

establish proton-proton couplings, direct carbon-proton correlations, long-range carbon-

proton correlations, and spatial proximities, respectively. These are essential for the

unambiguous assignment of the complex structure.

Potential Biological Activities and Signaling
Pathways
While specific pharmacological studies on 11-Deoxymogroside V are limited, the extensive

research on the structurally similar Mogroside V provides a strong basis for predicting its

potential biological effects. Mogrosides are known to possess antioxidant, anti-inflammatory,

and metabolic-regulating properties.

Mogrosides are potent antioxidants capable of scavenging reactive oxygen species (ROS)

such as superoxide anions, hydrogen peroxide, and hydroxyl radicals. This activity is attributed

to the numerous hydroxyl groups in their structure. Mogroside V has been shown to protect

cells from oxidative stress by reducing intracellular ROS and regulating the expression of

genes involved in glucose metabolism. It is plausible that 11-Deoxymogroside V shares these

antioxidant properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b2669200?utm_src=pdf-body
https://www.benchchem.com/product/b2669200?utm_src=pdf-body
https://www.benchchem.com/product/b2669200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2669200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mogroside V exhibits significant anti-inflammatory effects by modulating key signaling

pathways. Studies have shown that Mogroside V can suppress the production of pro-

inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by inhibiting the activation of the NF-κB

(Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway

is a central regulator of inflammation. Mogroside V has been found to inhibit the

phosphorylation of p65, a key subunit of NF-κB, thereby preventing its translocation to the

nucleus and the subsequent transcription of inflammatory genes. It also acts on upstream

pathways, including the TLR4-MyD88 and p38 MAPK pathways, which are often triggered by

inflammatory stimuli like lipopolysaccharide (LPS). Given its structural similarity, 11-
Deoxymogroside V is hypothesized to exert anti-inflammatory effects through a similar

mechanism.
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Proposed anti-inflammatory signaling pathway modulated by Mogroside V.
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Research on various mogrosides suggests a broad range of other potential therapeutic

applications, including:

Metabolic Regulation: Mogrosides have been shown to activate the AMPK signaling

pathway, which plays a role in glucose and lipid metabolism.

Neuroprotection: Mogroside V has demonstrated protective effects against

neuroinflammation.

Further research is required to specifically determine the bioactivity profile of 11-
Deoxymogroside V and to understand how the absence of the C-11 hydroxyl group impacts

its efficacy and mechanism of action compared to Mogroside V.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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